molecular formula C11H12O4 B13696089 5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one

5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one

Cat. No.: B13696089
M. Wt: 208.21 g/mol
InChI Key: LLTNPSNFOQDTMW-UHFFFAOYSA-N
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Description

5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzodioxins This compound is characterized by a methoxy group at the 5-position and two methyl groups at the 2-position on the benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method involves the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and results in the formation of the desired benzodioxinone derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzodioxinones.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as an activator of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid . This activation leads to the modulation of inflammatory responses and oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its hydroxyl-substituted counterparts. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C11H12O4/c1-11(2)14-8-6-4-5-7(13-3)9(8)10(12)15-11/h4-6H,1-3H3

InChI Key

LLTNPSNFOQDTMW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C(=CC=C2)OC)C(=O)O1)C

Origin of Product

United States

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